N-GlcNAc-ビオチン

説明

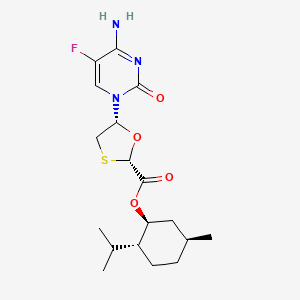

N-GlcNAc-Biotin is a compound that combines N-acetylglucosamine (N-GlcNAc) with biotin. N-acetylglucosamine is a monosaccharide derivative of glucose, while biotin is a vitamin that plays a crucial role in various metabolic processes. The combination of these two molecules creates a compound with unique properties and applications in scientific research, particularly in the fields of biochemistry and molecular biology.

科学的研究の応用

N-GlcNAc-Biotin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in glycoprotein and glycolipid studies to investigate the role of N-acetylglucosamine in cellular processes.

Medicine: It is used in the development of diagnostic assays and therapeutic agents.

Industry: It is used in the production of biotinylated biomolecules for various applications, including affinity purification and labeling.

作用機序

Target of Action

N-GlcNAc-Biotin, also known as 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide, primarily targets proteins in the nucleus and cytoplasm of cells . The compound modifies these proteins through a process known as O-GlcNAcylation . This post-translational modification involves the addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of proteins .

Mode of Action

The mode of action of N-GlcNAc-Biotin involves its interaction with its protein targets through O-GlcNAcylation . This process is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to Ser/Thr residues, and β-D-N-acetylglucosaminidase (O-GlcNAcase), which removes it . N-GlcNAc-Biotin, as a substrate, is used by these enzymes to modify target proteins .

Biochemical Pathways

N-GlcNAc-Biotin is involved in the hexosamine biosynthetic pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is the active form of GlcNAc . The HBP is regulated to maintain the homeostasis of UDP-GlcNAc content . The O-GlcNAcylation rhythms, driven by nutrient input, are part of the cellular metabolic processes regulated by the circadian clock .

Pharmacokinetics

The production of n-glcnac-modified proteins has been achieved in a pichia pastoris expression system , suggesting potential bioavailability of N-GlcNAc-Biotin when produced in this manner.

Result of Action

The result of N-GlcNAc-Biotin’s action is the modification of target proteins through O-GlcNAcylation . This modification plays a crucial role in various biological processes, including transcription, translation, proteasomal degradation, and signal transduction . Aberrant protein O-GlcNAcylation is linked to the pathological progression of chronic diseases, including diabetes, cancer, and neurodegenerative disorders .

Action Environment

The action of N-GlcNAc-Biotin is influenced by environmental factors. For instance, the daily rhythms of O-GlcNAcylation are affected by feeding-fasting cycles . Moreover, the location of enzymes involved in O-GlcNAcylation within different subcellular fractions can affect their hydrolytic efficiencies

生化学分析

Biochemical Properties

N-GlcNAc-Biotin is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues of nuclear and cytoplasmic proteins N-GlcNAc-Biotin also interacts with O-GlcNAcase (OGA), an enzyme responsible for removing O-GlcNAc modifications . These interactions highlight the compound’s role in the dynamic regulation of protein function through reversible glycosylation.

Cellular Effects

N-GlcNAc-Biotin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate O-GlcNAcylation affects the development, proliferation, and activation of immune cells such as T and B cells . Additionally, N-GlcNAc-Biotin regulates inflammatory and antiviral responses in macrophages and promotes the function of activated neutrophils . These effects demonstrate the compound’s significant impact on cellular function and its potential therapeutic applications in immune-related disorders.

Molecular Mechanism

At the molecular level, N-GlcNAc-Biotin exerts its effects through the modification of serine and threonine residues on target proteins via O-GlcNAcylation . This modification can alter protein conformation, stability, and interactions with other biomolecules. N-GlcNAc-Biotin also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s ability to inhibit or activate enzymes through O-GlcNAcylation further underscores its role in regulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-GlcNAc-Biotin can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability is influenced by its interactions with enzymes like OGT and OGA . Long-term exposure to N-GlcNAc-Biotin can lead to sustained changes in cellular function, including alterations in protein glycosylation patterns and metabolic processes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s impact on biological systems.

Dosage Effects in Animal Models

The effects of N-GlcNAc-Biotin vary with different dosages in animal models. At lower doses, the compound can modulate immune responses and reduce inflammation without causing adverse effects . Higher doses may lead to toxic effects, including disruptions in metabolic pathways and cellular stress responses . These findings emphasize the need for careful dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

N-GlcNAc-Biotin is involved in the hexosamine biosynthetic pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) from substrates like fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate . This pathway is crucial for the production of N-acetylglucosamine, which is then utilized in various glycosylation processes, including O-GlcNAcylation . The compound’s involvement in HBP underscores its role in regulating cellular metabolism and nutrient sensing.

Transport and Distribution

Within cells, N-GlcNAc-Biotin is transported and distributed through interactions with specific transporters and binding proteins. The compound’s biotin moiety facilitates its recognition and uptake by biotin transporters, ensuring its efficient delivery to target sites . Once inside the cell, N-GlcNAc-Biotin can localize to the nucleus, cytoplasm, and mitochondria, where it participates in various biochemical processes . These transport and distribution mechanisms are essential for the compound’s biological activity.

Subcellular Localization

N-GlcNAc-Biotin exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it modifies nuclear and cytoplasmic proteins through O-GlcNAcylation . Additionally, N-GlcNAc-Biotin can target specific compartments or organelles through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-GlcNAc-Biotin typically involves the conjugation of N-acetylglucosamine with biotin through a series of chemical reactions. One common method is the use of a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, which reacts with the amino group of N-acetylglucosamine to form a stable amide bond. The reaction is usually carried out in an aqueous buffer at a slightly alkaline pH to facilitate the nucleophilic attack of the amino group on the ester.

Industrial Production Methods

Industrial production of N-GlcNAc-Biotin can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of glycosyltransferases to transfer N-acetylglucosamine to a biotinylated acceptor molecule. Chemical methods, on the other hand, involve the use of chemical reagents to achieve the same result. Both methods require careful optimization of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

N-GlcNAc-Biotin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups of N-acetylglucosamine can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group of N-acetylglucosamine can be reduced to form alcohols.

Substitution: The amino group of N-acetylglucosamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-GlcNAc-Biotin can yield biotinylated aldehydes or carboxylic acids, while reduction can yield biotinylated alcohols.

類似化合物との比較

N-GlcNAc-Biotin can be compared to other biotinylated compounds, such as biotinylated glucose or biotinylated galactose. While all these compounds share the biotin moiety, N-GlcNAc-Biotin is unique in its ability to interact with specific carbohydrate-binding proteins due to the presence of N-acetylglucosamine. This makes it particularly useful for studying glycosylation and other carbohydrate-related processes.

List of Similar Compounds

- Biotinylated glucose

- Biotinylated galactose

- Biotinylated mannose

特性

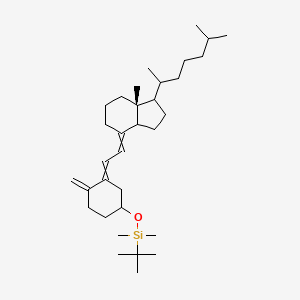

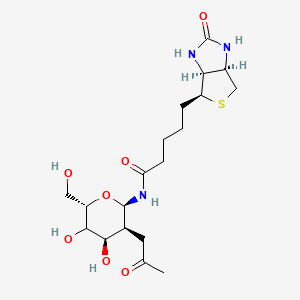

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXTBPGXKXZDJ-NWGRMCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659806 | |

| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-69-7 | |

| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)